molecular formula C10H11N3O7 B086566 N-(2,4-Dinitrophenyl)-dl-threonine CAS No. 14401-07-1

N-(2,4-Dinitrophenyl)-dl-threonine

Cat. No. B086566
CAS RN: 14401-07-1
M. Wt: 285.21 g/mol
InChI Key: PWOCOTZWYFGDMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives like N-(2,4-Dinitrophenyl)-dl-threonine often involves complex chemical reactions aimed at introducing the dinitrophenyl group to the amino acid. Marinetti and Siani (1984) described the synthesis of 2,4-dinitrophenyl derivatives of the 3-O-oleoyl and 3-O-palmitoyl esters of serine and threonine, showcasing the methods for attaching fatty acid chains to these amino acids through dinitrophenyl linkage Marinetti & Siani, 1984. Additionally, Acedo, Albericio, and Eritja (1992) introduced the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids, demonstrating its application in solid-phase peptide synthesis Acedo et al., 1992.

Molecular Structure Analysis

The molecular structure of such derivatives is critical in understanding their behavior and reactivity. For instance, the identification of methionine-110 as the residue covalently modified in the electrophilic inactivation of D-amino-acid oxidase by O-(2,4-dinitrophenyl) hydroxylamine highlights the specific interactions at the molecular level, offering insights into the structural implications of these modifications D’Silva, Williams, & Massey, 1987.

Chemical Reactions and Properties

The chemical reactions and properties of N-(2,4-Dinitrophenyl)-dl-threonine derivatives are influenced by the functional groups attached to them. D'Silva, Williams, and Massey (1986) explored the electrophilic amination of a single methionine residue located at the active site of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine, revealing the specificity and reactivity of such modifications D’Silva et al., 1986.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. The synthesis and characterization methods often shed light on these aspects, although specific studies focusing on the physical properties of N-(2,4-Dinitrophenyl)-dl-threonine were not directly identified in the literature search.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are integral to understanding the utility of N-(2,4-Dinitrophenyl)-dl-threonine in scientific research. For example, the work by Fridkin et al. (1977) on the thiolytic cleavage of O-2,4-dinitrophenyl derivatives provides insights into the reactivity and potential applications of these compounds in peptide synthesis Fridkin et al., 1977.

Scientific Research Applications

  • Synthesis of Derivatives for Research : Dinitrophenyl derivatives of serine and threonine esters have been synthesized, providing valuable tools for researchers studying covalently bound fatty acids on hydroxyl groups of cellular proteins (Marinetti & Siani, 1984).

  • Applications in Glycosylation Studies : Synthesis of N-(2,4-dinitrophenyl)-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine methyl ester has been achieved, contributing to the understanding of glycosylation processes (Derevitskaya, Klimov, & Kochetkov, 1968).

  • Studying Enzyme Inhibition : O-(2,4-Dinitrophenyl)hydroxylamine, a related compound, has been used to study the active-site-directed inhibition of D-amino acid oxidase, a key enzyme in amino acid metabolism (D’Silva, Williams, & Massey, 1986).

  • Creating Fluorescent Substrates for Peptidases : The development of fluorescent amino acids, like DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid, for use in peptidase research, represents an innovative application in enzyme kinetics and function (Knight, 1991).

  • Exploring N-terminal Protein Sequences : Dinitrophenyl (DNP) peptides, derived from the FDNB method, have been essential in determining N-terminal sequences of proteins, thus advancing protein chemistry (Thompson, 1954).

  • Application in Solid-Phase Peptide Synthesis : The coupling of 2,4-dinitrophenyl-L-phenylalanine to amino acid esters on a polymer matrix has been studied, highlighting its role in advancing peptide synthesis technologies (Baker et al., 1988).

  • Investigating Fluorescence Quenching : Research on dinitrophenols, including 2,4-dinitrophenol, demonstrates their fluorescence quenching properties, which is significant for understanding their biological effects and toxicity (Dumitraş Huţanu & Pintilie, 2013).

  • Elucidating Glycosidic Linkage Structures : The synthesis of specific dinitrophenyl derivatives has contributed to the understanding of glycosidic linkages in naturally occurring glycopeptides (Vercellotti, Nienaber, & Chang Ching Jen, 1970).

  • Genetic Code Expansion for Immunological Applications : Engineering enzymes to genetically encode dinitrophenyl-containing amino acids has opened new avenues in biosensing, immunology, and therapeutics (Ren et al., 2015).

  • Developing Fluorescent Peptide Substrates : Synthesis of 3-O-acyl derivatives of serine and threonine, and their conversion to dinitrophenyl derivatives, provides standards for identifying fatty acids in membrane proteins (Marinetti, 1983).

Safety And Hazards

The safety and hazards of “N-(2,4-Dinitrophenyl)-dl-threonine” would likely depend on its specific properties. For instance, 2,4-dinitrophenol is known to be toxic and flammable .

properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCOTZWYFGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936366
Record name N-(2,4-Dinitrophenyl)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-dl-threonine

CAS RN

1655-65-8, 16068-25-0, 14401-07-1
Record name L-Threonine,4-dinitrophenyl)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96398
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dinitrophenyl)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-Dinitrophenyl)-DL-threonine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JR Vercellotti, R Fernandez, CJ Chang - Carbohydrate Research, 1967 - Elsevier
= Reaction time, 10 seconds. Neutralization by addition of an equivalent quantity of hydrochloric acid. bConcentrations of 1 identical to those used for 2 result in complete elimination of …
Number of citations: 25 www.sciencedirect.com
JR Vercellotti, N Nienaber, CC Jen - Carbohydrate Research, 1970 - Elsevier
The synthesis and characterization of 3-O-(2,3,4,6-tetra-O-benzyl-α-d-glucopyranosyl)-N)-(2,4-dinitrophenyl)-l-serine and -threonine methyl esters are described. The kinetics of base-…
Number of citations: 20 www.sciencedirect.com
RR Porter, F Sanger - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
… N-2:4-Dinitrophenyl-DL-threonine. Crystallized on acidification and recrystallized from aqueous methanol; mp 1520. (Found:C, 41-7; H, 3-8%. …
Number of citations: 511 www.ncbi.nlm.nih.gov
W Bragg, SA Shamsi - Journal of Chromatography A, 2012 - Elsevier
The work presented here demonstrates the incorporation of vinylbenzyl trimethylammonium (VBTA) as a novel positively charged achiral co-monomer to a glycidyl methacrylate-beta …
Number of citations: 45 www.sciencedirect.com

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